2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the piperazine ring: This can be achieved by reacting 1,4-diaminobutane with a suitable fluorophenyl derivative under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclization to form the tetrahydro-5H-cyclohepta[d]pyrimidine ring: This step typically requires the use of strong acids or bases to facilitate the cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders, psychiatric conditions, and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. Additionally, it may inhibit or activate enzymes involved in metabolic pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine is unique due to the presence of both fluorophenyl and trifluoromethyl groups, which impart distinct physicochemical properties and biological activities. These groups enhance the compound’s lipophilicity, metabolic stability, and ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H22F4N4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine |
InChI |
InChI=1S/C20H22F4N4/c21-14-6-8-15(9-7-14)27-10-12-28(13-11-27)19-25-17-5-3-1-2-4-16(17)18(26-19)20(22,23)24/h6-9H,1-5,10-13H2 |
InChI Key |
CRUPIZMUXHOJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)N=C(N=C2C(F)(F)F)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.